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Abstract

Adrixetinib (Q702) is a novel, orally bioavailable small molecule inhibitor targeting the receptor
tyrosine kinases Axl, Mer, and colony-stimulating factor 1 receptor (CSF1R).[1][2] Developed
through a collaboration involving The Lead Discovery Center, The Max Planck Institute of
Biochemistry, Vichem Chemie, and further advanced by Qurient Co. and Merck & Co.,
Adrixetinib represents a promising immunotherapeutic agent. By selectively inhibiting these
key kinases, Adrixetinib modulates the tumor microenvironment, enhances anti-tumor
immunity, and overcomes drug resistance. This technical guide provides an in-depth overview
of the discovery, synthesis, mechanism of action, and clinical development of Adrixetinib.

Discovery and Rationale

The discovery of Adrixetinib was driven by the growing understanding of the critical roles that
Axl, Mer, and CSF1R play in cancer progression and immune evasion. Overexpression of AxI
and Mer, members of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is
associated with poor prognosis, drug resistance, and metastasis in various cancers.[3] These
kinases are involved in key oncogenic processes, including cell survival, proliferation, and
epithelial-to-mesenchymal transition (EMT).

Simultaneously, CSF1R is a key regulator of tumor-associated macrophages (TAMs), which are
often polarized towards an immunosuppressive M2 phenotype within the tumor
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microenvironment. By targeting CSF1R, the aim was to reprogram these macrophages to a
pro-inflammatory M1 phenotype, thereby enhancing the anti-tumor immune response. The
rationale behind developing a triple inhibitor was to simultaneously target both the intrinsic
tumor cell survival pathways and the extrinsic immune-suppressive environment, offering a
multi-pronged attack on cancer.

Synthesis of Adrixetinib

The chemical synthesis of Adrixetinib is detailed in the patent W0O2019229251. The synthesis
involves a multi-step process, a generalized scheme of which is presented below. For full,
specific details of the synthesis, including reagents, reaction conditions, and purification
methods, please refer to the aforementioned patent.

Experimental Protocol: Generalized Synthesis Scheme

The synthesis of Adrixetinib and its analogs, as described in patent literature, generally
follows a convergent synthesis strategy. A key step often involves the coupling of a substituted
quinoline or a similar heterocyclic core with a substituted aniline derivative. The following is a
representative, generalized protocol:

o Preparation of the Heterocyclic Core: A suitably substituted heterocyclic precursor, such as a
halogenated quinoline, is synthesized. This often involves multi-step reactions to build the
core structure and introduce necessary functional groups for subsequent coupling reactions.

o Synthesis of the Substituted Aniline Moiety: A separate synthetic route is employed to
prepare the aniline portion of the molecule, which is often elaborately substituted to optimize
binding affinity and pharmacokinetic properties.

o Coupling Reaction: The heterocyclic core and the substituted aniline are coupled together.
This is typically achieved through a palladium-catalyzed cross-coupling reaction, such as the
Buchwald-Hartwig amination.

» Final Modification and Purification: Following the coupling reaction, further chemical
modifications may be performed to introduce or alter peripheral functional groups. The final
compound is then purified to a high degree using techniques such as column
chromatography and recrystallization.
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Note: This is a generalized description. The precise reagents, catalysts, solvents, and reaction
conditions are critical for successful synthesis and are detailed in the relevant patent literature.

Mechanism of Action

Adrixetinib exerts its anti-cancer effects through the potent and selective inhibition of Ax|, Mer,
and CSF1R kinases.

Kinase Inhibition Profile

Adrixetinib has demonstrated high potency against its target kinases in preclinical studies.
The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Target Kinase IC50 (nM)
Axl 0.3
Mer 0.8
CSF1R 8.7

Table 1: In vitro kinase inhibitory activity of
Adrixetinib.[4]

Signaling Pathways

The inhibition of Axl, Mer, and CSF1R by Adrixetinib disrupts several downstream signaling
pathways crucial for tumor growth and survival, as well as immune suppression.

o AxI/Mer Inhibition: By blocking Axl and Mer, Adrixetinib inhibits downstream signaling
cascades such as the PI3K/AKT and MAPK/ERK pathways, which are critical for cancer cell
proliferation, survival, and migration.

e CSFI1R Inhibition: Inhibition of CSF1R signaling leads to the depletion of M2-like tumor-
associated macrophages and a shift towards a more pro-inflammatory M1-like macrophage
phenotype. This reprogramming of the tumor microenvironment enhances the recruitment
and activation of cytotoxic T lymphocytes, leading to an anti-tumor immune response.

The following diagram illustrates the key signaling pathways modulated by Adrixetinib.
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Adrixetinib's impact on key signaling pathways.

Preclinical and Clinical Development

Adrixetinib has undergone extensive preclinical evaluation and is currently in clinical
development for various indications.

Preclinical Pharmacokinetics

Preclinical studies in animal models have demonstrated that Adrixetinib possesses favorable
pharmacokinetic properties, including good oral bioavailability and a dose-dependent exposure
profile. These studies were crucial for determining the starting doses for human clinical trials.[5]

[6]
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Parameter Value Species
Bioavailability Data not publicly available Rodent/Non-rodent
Tmax Data not publicly available Rodent/Non-rodent
Cmax Dose-dependent increase Human

observed

Dose-dependent increase
AUC Human
observed

Table 2: Summary of
Pharmacokinetic Parameters
of Adrixetinib.[7]

Clinical Trials

Adrixetinib is being investigated in several clinical trials, both as a monotherapy and in
combination with other anti-cancer agents. A notable study is the Phase 1b/2 trial
NCT05438420, evaluating Adrixetinib in combination with pembrolizumab in patients with
advanced solid tumors.

Clinical Trial NCT05438420 Summary

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://ascopubs.org/doi/10.1200/JCO.2025.43.16_suppl.2606
https://www.benchchem.com/product/b10856184?utm_src=pdf-body
https://www.benchchem.com/product/b10856184?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10856184?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Phase Title Interventions Indications Status

A Study of
Adrixetinib
(Q702) in
Combination
Phase 1b/2 With | Adrixetin.ib + Advanced Solid Recruiting
Pembrolizumab Pembrolizumab Tumors
in Participants
With Selected
Advanced Solid

Tumors

Table 3:
Overview of the
NCT05438420
Clinical Trial.[8]

Preliminary results from this trial have shown a manageable safety profile and early signs of
anti-tumor activity.[7][9]

Experimental Protocol: ADP-Glo™ Kinase Assay

The inhibitory activity of Adrixetinib against its target kinases was likely determined using a
method similar to the ADP-Glo™ Kinase Assay. This assay quantifies kinase activity by
measuring the amount of ADP produced during the kinase reaction.

» Kinase Reaction: The target kinase (Axl, Mer, or CSF1R) is incubated with a suitable
substrate and ATP in a reaction buffer. Test compounds (e.g., Adrixetinib) at various
concentrations are included to assess their inhibitory effect.

o ATP Depletion: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the
reaction and deplete the remaining ATP.

o ADP to ATP Conversion: Kinase Detection Reagent is then added, which contains enzymes
that convert the ADP produced in the kinase reaction into ATP.
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+ Luminescence Detection: The newly synthesized ATP is detected using a luciferase/luciferin
reaction, which generates a luminescent signal that is proportional to the initial kinase
activity. The signal is measured using a luminometer.

+ Data Analysis: The luminescent signal is plotted against the inhibitor concentration to
determine the IC50 value.

Kinase Reaction
(Kinase, Substrate, ATP, Adrixetinib)

Add ADP-Glo™ Reagent
(Stop reaction, deplete ATP)

Add Kinase Detection Reagent
(Convert ADP to ATP)

Luciferase/Luciferin Reaction
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Measure Luminescence
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Workflow of the ADP-Glo™ Kinase Assay.
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Conclusion

Adrixetinib is a promising, orally administered triple kinase inhibitor with a well-defined
mechanism of action that targets both tumor cells and the tumor microenvironment. Its potent
inhibition of Axl, Mer, and CSF1R provides a strong rationale for its continued clinical
development in a variety of oncology indications. The ongoing clinical trials will further elucidate
its safety and efficacy profile, potentially establishing Adrixetinib as a valuable new agent in
the armamentarium against cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b10856184#adrixetinib-discovery-and-synthesis-
process]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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